REACTION_SMILES
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[CH3:1][c:2]1[c:3]([CH2:13][CH2:14][O:15][c:16]2[cH:17][cH:18][c:19]([CH:25]=[C:26]3[C:27](=[O:32])[NH:28][C:29](=[O:31])[S:30]3)[c:20]3[s:21][cH:22][cH:23][c:24]23)[n:4][c:5](-[c:7]2[cH:8][cH:9][cH:10][cH:11][cH:12]2)[o:6]1.[c:45]1([CH3:46])[cH:47][c:48]([CH3:49])[cH:50][c:51]([CH3:52])[cH:53]1.[n:33]1[cH:34][c:35]([C:36]([OH:37])=[O:38])[cH:39][c:40]([C:41]([OH:42])=[O:43])[cH:44]1>>[CH3:1][c:2]1[c:3]([CH2:13][CH2:14][O:15][c:16]2[cH:17][cH:18][c:19]([CH2:25][CH:26]3[C:27](=[O:32])[NH:28][C:29](=[O:31])[S:30]3)[c:20]3[s:21][cH:22][cH:23][c:24]23)[n:4][c:5](-[c:7]2[cH:8][cH:9][cH:10][cH:11][cH:12]2)[o:6]1
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Name
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Cc1oc(-c2ccccc2)nc1CCOc1ccc(C=C2SC(=O)NC2=O)c2sccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1oc(-c2ccccc2)nc1CCOc1ccc(C=C2SC(=O)NC2=O)c2sccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)cc(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cncc(C(=O)O)c1
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Name
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Type
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product
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Smiles
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Cc1oc(-c2ccccc2)nc1CCOc1ccc(CC2SC(=O)NC2=O)c2sccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |